Lithium 5-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate
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Overview
Description
Lithium 5-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals and agrochemicals. This particular compound features a lithium ion, a fluorine atom, and a methyl group attached to the benzimidazole core, making it a unique and potentially valuable molecule in various scientific fields.
Mechanism of Action
Target of Action
Lithium 5-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate is a complex compound with a potential for diverse biological activitiesIt is known that imidazole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
It is known that imidazole derivatives can interact with their targets in a variety of ways, often resulting in significant changes in cellular processes .
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
It is known that imidazole derivatives can have a wide range of effects, often related to their interaction with their targets .
Action Environment
It is known that such factors can significantly influence the action of many compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 5-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 5-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylic acid with lithium hydroxide in a suitable solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Lithium 5-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Lithium 5-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylic acid: Lacks the lithium ion but shares the benzimidazole core.
1-Methyl-1H-benzo[d]imidazole-2-carboxylate: Similar structure but without the fluorine atom.
Lithium benzo[d]imidazole-2-carboxylate: Similar structure but without the fluorine and methyl groups.
Uniqueness
Lithium 5-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate is unique due to the presence of the lithium ion, fluorine atom, and methyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
lithium;5-fluoro-1-methylbenzimidazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2.Li/c1-12-7-3-2-5(10)4-6(7)11-8(12)9(13)14;/h2-4H,1H3,(H,13,14);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVQQOBYBUWOFU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1C2=C(C=C(C=C2)F)N=C1C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FLiN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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